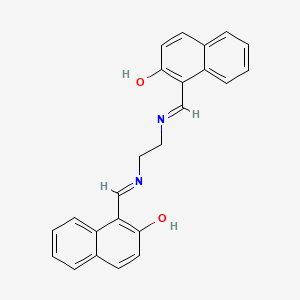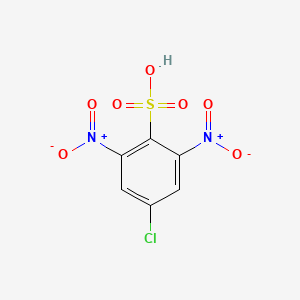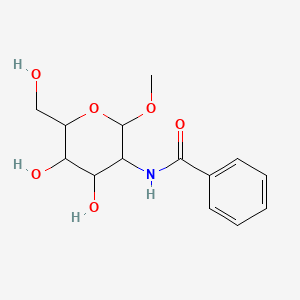
2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide is a brominated organic compound It is characterized by the presence of two bromine atoms and a propionamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide typically involves the bromination of propionamide derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of catalysts and solvents can optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the removal of bromine atoms or the conversion of the amide group to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(4-(propionylamino)phenyl)benzamide
- 4-(2-bromo-propionylamino)-N-butyl-benzamide
Comparison
Compared to similar compounds, 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide is unique due to its specific molecular structure, which allows for distinct chemical reactivity and potential applications. The presence of two bromine atoms and the propionamide group provides unique properties that differentiate it from other brominated compounds.
Propriétés
Numéro CAS |
2620-15-7 |
|---|---|
Formule moléculaire |
C8H14Br2N2O2 |
Poids moléculaire |
330.02 g/mol |
Nom IUPAC |
2-bromo-N-[2-(2-bromopropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H14Br2N2O2/c1-5(9)7(13)11-3-4-12-8(14)6(2)10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
DIEFOGBIJXJDBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCNC(=O)C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)





![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)

![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)



